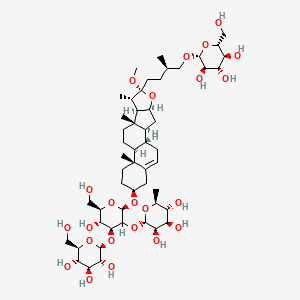

Methylprotogracillin

説明

特性

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H86O23/c1-21(20-67-46-41(63)39(61)35(57)30(17-53)70-46)9-14-52(66-6)22(2)33-29(75-52)16-28-26-8-7-24-15-25(10-12-50(24,4)27(26)11-13-51(28,33)5)69-49-45(74-47-42(64)38(60)34(56)23(3)68-47)44(37(59)32(19-55)72-49)73-48-43(65)40(62)36(58)31(18-54)71-48/h7,21-23,25-49,53-65H,8-20H2,1-6H3/t21-,22+,23+,25+,26-,27+,28+,29+,30-,31-,32-,33+,34+,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45?,46-,47+,48+,49-,50+,51+,52-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSNTJHBTWBJCC-OOVOOHTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6C([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H86O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1079.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54522-53-1 | |

| Record name | Methylprotogracillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054522531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Natural Occurrence and Phytogeographical Distribution of Methylprotogracillin

Identification of Plant Sources Containing Methylprotogracillin

Research has led to the identification of this compound in several plant genera, highlighting its presence in specific families such as Dioscoreaceae, Asparagaceae, and Costaceae.

Dioscorea Species as Natural Reservoirs

The genus Dioscorea, commonly known as yam, represents a significant natural source of this compound. The compound has been reported in various species within this genus. For instance, it has been identified in Dioscorea communis (also known as Tamus communis), a climbing herbaceous plant found in southern and central Europe, northwest Africa, and western Asia. nih.govplantaedb.com Other species confirmed to contain this compound include Dioscorea panthaica and Dioscorea gracillima. naturalproducts.netregulations.govfluoroprobe.com The tubers and rhizomes of these plants are the primary parts where steroidal saponins (B1172615), including this compound, are concentrated. uma.ptnih.gov

Occurrence in Tamus communis Rhizomes

Tamus communis L., or Black Bryony, which is now taxonomically classified as Dioscorea communis, is a well-documented source of this compound. acs.orgplantaedb.com The compound has been successfully isolated from its rhizomes. acs.org In these rhizomes, this compound co-occurs with other related saponins such as dioscin (B1662501), gracillin (B1672132), and methylprotodioscin. acs.orguma.pt The identification and structural analysis of this compound from this plant have been confirmed through spectroscopic methods. acs.orgresearchgate.net

Presence in Asparagus cochinchinensis

This compound has been identified as a chemical constituent of Asparagus cochinchinensis, a member of the Asparagaceae family. nibr.go.krbidd.group This medicinal plant's roots are known to contain a variety of steroidal saponins. researchgate.net Research has confirmed the presence of this compound alongside compounds like pseudoprotodioscin (B8061719) in this species. researchgate.netresearchgate.net

Isolation from Costus speciosus

Costus speciosus, commonly known as crepe ginger or spiral flag, is another significant source from which this compound has been isolated. sifisheriessciences.comamanote.combioscmed.com This perennial herb, belonging to the Costaceae family, is native to Southeast Asia and is found throughout the Indian subcontinent. sifisheriessciences.comresearchgate.net Phytochemical analyses of its rhizomes have consistently shown the presence of a complex mixture of steroidal glycosides, including this compound, protogracillin (B10789082), dioscin, and methyl protodioscin (B192190). researchgate.netrjptonline.orgjocpr.comresearchgate.net

Table 1: Plant Sources of this compound

| Plant Species | Family | Plant Part |

| Dioscorea communis (Tamus communis) | Dioscoreaceae | Rhizomes |

| Dioscorea panthaica | Dioscoreaceae | Not Specified |

| Dioscorea gracillima | Dioscoreaceae | Not Specified |

| Asparagus cochinchinensis | Asparagaceae | Roots |

| Costus speciosus | Costaceae | Rhizomes |

Factors Influencing this compound Content in Natural Sources

The concentration and accumulation of secondary metabolites like this compound in plants are not static. They are influenced by a combination of genetic (internal) and environmental (external) factors. nih.gov While specific studies quantifying these effects on this compound are limited, general principles of phytochemistry suggest that its yield can vary significantly.

Environmental (Abiotic) Factors:

Light: The intensity and duration of sunlight can affect the rate of photosynthesis, which produces the precursors for secondary metabolites. cid-inc.com

Temperature: Temperature is a critical factor that governs plant growth and metabolic processes. slideshare.net Optimal temperature ranges can enhance the enzymatic activity responsible for saponin (B1150181) biosynthesis.

Water and Rainfall: Water availability is crucial for plant physiological functions. nih.gov Both drought and excessive water can stress the plant, potentially altering its chemical profile.

Soil Conditions: The chemical and physical properties of the soil, including pH, nutrient availability, and texture, play a fundamental role in plant health and the synthesis of metabolites. researchgate.net

Developmental (Intrinsic) Factors:

Plant Age and Phenological Stage: The concentration of secondary metabolites often changes as the plant grows and moves through different life stages, such as vegetative growth, flowering, and senescence. mdpi.com The content of saponins in rhizomes, for example, may peak at a certain age.

Genetics: The genetic makeup of the plant is the primary determinant of its capacity to produce specific secondary metabolites. nih.gov Different species or even varieties within the same species can exhibit vastly different chemical profiles.

Table 2: Factors Affecting Secondary Metabolite Content in Plants

| Factor Type | Specific Factor | Potential Influence on this compound Content |

| Environmental | Altitude | Affects temperature, UV radiation, and other climatic variables. slideshare.net |

| Temperature | Influences enzyme kinetics and overall metabolic rate. cid-inc.com | |

| Rainfall/Water Availability | Essential for plant growth and nutrient transport. nih.gov | |

| Soil Fertility & Composition | Determines the availability of essential nutrients for biosynthesis. researchgate.net | |

| Developmental | Plant Genetics | The primary blueprint for the plant's metabolic capabilities. nih.gov |

| Plant Age/Developmental Stage | Metabolite concentration can vary with the age and maturity of the plant part (e.g., rhizome). mdpi.com |

Advanced Methodologies for Isolation and Purification of Methylprotogracillin

Extraction Techniques from Plant Biomass

The initial step in isolating Methylprotogracillin involves its extraction from plant biomass. This compound is a known constituent of plants such as Tribulus terrestris, Dioscorea septemloba, and has been identified in the rhizomes of Asparagus cochinchinesis. evitachem.comresearchgate.net The choice of extraction technique is crucial for maximizing yield and minimizing the co-extraction of impurities.

A common approach begins with the extraction of dried and powdered plant material, such as yam tubers, using methanol (B129727). researchgate.net This initial solvent extraction is followed by a liquid-liquid partitioning process. The crude methanol extract is typically suspended in water and then partitioned against a solvent of intermediate polarity, such as n-butanol. researchgate.net This step serves to enrich the saponin (B1150181) content, as compounds like this compound preferentially move into the n-butanol phase, leaving behind more polar or non-polar impurities. researchgate.net

Further enrichment can be achieved using solid-phase extraction. For instance, column chromatography with Amberlite XAD-2 resin is a frequently used technique. researchgate.netresearchgate.net The crude saponin extract is loaded onto the column, and a gradient of methanol in water is used for elution, allowing for the separation of furostanol and spirostanol (B12661974) glycoside fractions. researchgate.net

Modern and more environmentally sustainable extraction methods are also being explored for phytochemicals. These include techniques like microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), and the use of "green" solvents such as natural deep eutectic solvents (NADES) or subcritical water. consensus.apptaylorfrancis.com For compounds that are tightly bound to the plant cell wall matrix, pre-treatment steps involving alkaline or enzymatic hydrolysis may be necessary to improve extraction efficiency. the-microbiologist.comfrontiersin.org

| Technique | Description | Purpose in this compound Isolation | Reference |

|---|---|---|---|

| Solvent Extraction | Use of solvents like methanol to dissolve target compounds from the plant matrix. | Initial recovery of a broad range of saponins, including this compound, from the biomass. | researchgate.net |

| Liquid-Liquid Partitioning | Separation of compounds based on their differential solubility in two immiscible liquid phases (e.g., n-butanol/water). | To create a saponin-rich fraction by separating them from highly polar or non-polar compounds. | researchgate.net |

| Adsorbent Chromatography | Use of resins like Amberlite XAD-2 to separate compound classes based on polarity. | Fractionation of the crude extract to separate furostanol glycosides from other compounds. | researchgate.netresearchgate.net |

Chromatographic Separation Strategies for this compound

Following initial extraction and enrichment, advanced chromatographic techniques are essential to separate this compound from other structurally similar saponins. The complexity of saponin mixtures necessitates high-resolution separation methods. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of this compound. acmec.com.cngoogleapis.com Reversed-phase HPLC (RP-HPLC) is particularly effective, separating molecules based on their polarity. nih.gov

For the preparative isolation of furostanol glycosides like this compound, C18 columns are commonly employed. researchgate.netresearchgate.net The separation is achieved by using a mobile phase typically consisting of a mixture of methanol and water or acetonitrile (B52724) and water, often with a small amount of an acid like formic acid to improve peak shape. researchgate.netresearchgate.net For example, a mobile phase of methanol/water (69:31, v/v) has been used to resolve individual furostanol glycosides. researchgate.net HPLC can be scaled from analytical to preparative levels to handle increasing amounts of material, with the goal of obtaining the compound at a high degree of purity and yield. thermofisher.com The combination of HPLC with detectors such as Diode Array Detectors (DAD) or Mass Spectrometry (MS) is powerful for both identifying and quantifying the compound. mdpi.comresearchgate.net

| Parameter | Typical Condition | Purpose | Reference |

|---|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 | Separates compounds based on hydrophobicity. | researchgate.netresearchgate.net |

| Mobile Phase | Methanol/Water or Acetonitrile/Water gradients | Elutes compounds from the column at different times for separation. | researchgate.netresearchgate.net |

| Detector | DAD, ELSD, or MS | Detects and helps identify the separated compounds. | mdpi.com |

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix. unacademy.comnih.gov This technique is particularly well-suited for the separation of natural products like saponins because it minimizes the risk of irreversible adsorption and degradation of the sample on a solid stationary phase. nih.govglobalresearchonline.net High-speed CCC (HSCCC) utilizes a strong centrifugal force to hold one liquid phase (the stationary phase) in place while the other immiscible liquid phase (the mobile phase) is pumped through it. unacademy.comnih.gov

The separation in CCC is based on the differential partitioning of solutes between the two liquid phases. nih.gov Its efficiency and "green" credentials, due to lower solvent consumption and the potential for high sample loading, have made it a popular technique for the preparative-scale isolation of saponins. mdpi.comglobalresearchonline.net By carefully selecting a biphasic solvent system, HSCCC can be used to effectively separate closely related saponins from complex extracts, paving the way for the purification of compounds like this compound. mdpi.comglobalresearchonline.net

Capillary Electrophoresis (CE) is a high-resolution separation technique that has proven to be a powerful tool for the analysis of saponins. mdpi.comresearchgate.net It offers advantages such as high separation efficiency, short analysis times, and low consumption of sample and reagents. researchgate.net In CE, charged molecules are separated based on their differential migration rates in an electric field applied across a narrow-bore fused-silica capillary.

For the separation of saponins, which may be neutral, derivatization or the use of specific buffer systems is required. Capillary Zone Electrophoresis (CZE) in a borate (B1201080) buffer at an alkaline pH is a common approach. nih.govresearchgate.net The borate ions form complexes with the sugar moieties of the saponins, imparting a negative charge and allowing for separation. To resolve structurally similar or diastereomeric saponins, a chiral selector such as β-cyclodextrin is often added to the running buffer. nih.govpsu.edu The separation can be optimized by adjusting parameters like buffer concentration, pH, and applied voltage. nih.govresearchgate.net To overcome the inherent low sensitivity of CE, online preconcentration techniques like field-amplified sample stacking (FASS) can be employed. researchgate.netpsu.edu While primarily an analytical technique, CE provides excellent resolution for assessing the complexity of saponin mixtures during purification. researchgate.net

Purity Assessment and Enrichment Protocols

The final stage of the process involves assessing the purity of the isolated this compound and employing final enrichment steps. Purity is a critical parameter, especially for material intended as an analytical reference standard. apexchemicals.co.th A compound is considered "isolated" when it reaches a purity of at least 95%, although higher purities (≥98%) are often required. google.comacmec.com.cn

HPLC is a primary method for determining purity. googleapis.com The purity of this compound can be quantified by measuring its UV absorption, typically at a low wavelength like 205 nm, and expressing it as a percentage of the total peak area in the chromatogram. google.comgoogleapis.com

Final enrichment often involves successive chromatographic steps. For example, fractions obtained from an initial method like CCC can be further purified using preparative HPLC. mdpi.com Column chromatography using materials like Sephadex LH-20 is also used for the final clean-up of furostanol derivatives, separating compounds based on molecular size and polarity. researchgate.net The identity and structural integrity of the final purified compound are confirmed using a combination of analytical techniques, including HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. phytopurify.com

| Compound Name |

|---|

| This compound |

| Dioscin (B1662501) |

| Gracillin (B1672132) |

| Methylprotodioscin |

| Pseudoprotodioscin (B8061719) |

Structural Elucidation and Spectroscopic Analysis of Methylprotogracillin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy has been an indispensable tool in the structural elucidation of Methylprotogracillin. Through the analysis of both ¹H and ¹³C NMR spectra, researchers have been able to map the carbon skeleton and determine the connectivity of the atoms, as well as deduce the nature and attachment points of the sugar residues.

The ¹H NMR spectrum provides information on the chemical environment of each proton, their multiplicity revealing adjacent protons. Key signals in the ¹H NMR spectrum of this compound include those corresponding to the anomeric protons of the sugar units, which are typically found in the δ 4.5-6.0 ppm region, and the characteristic signals for the steroidal framework, including the olefinic proton at C-6 and various methyl group singlets.

¹³C NMR spectroscopy is equally crucial, providing a signal for each unique carbon atom in the molecule. The chemical shifts in the ¹³C NMR spectrum, recorded in pyridine-d₅, have been instrumental in assigning the carbon atoms of both the aglycone and the sugar moieties. The data reveals characteristic signals for the furostanol skeleton, such as the C-5 olefinic carbon at approximately 141.1 ppm and the C-6 olefinic carbon at 121.8 ppm. The presence of a methoxy (B1213986) group (-OCH₃) at C-22 is also confirmed by a signal in the spectrum. The sugar units are identified by their characteristic anomeric carbon signals and the chemical shifts of the other carbons in the pyranose rings.

Detailed ¹³C NMR data for this compound and related saponins (B1172615) are presented below.

| Carbon No. | This compound (in Pyridine-d₅) δ (ppm) | Gracillin (B1672132) (in Pyridine-d₅) δ (ppm) | Dioscin (B1662501) (in Pyridine-d₅) δ (ppm) |

|---|---|---|---|

| 1 | 37.8 | 37.8 | 37.8 |

| 2 | 30.4 | 30.5 | 30.4 |

| 3 | 78.9 | 78.3 | 78.4 |

| 4 | 39.0 | 39.0 | 39.3 |

| 5 | 141.1 | 141.0 | 141.0 |

| 6 | 121.8 | 121.8 | 121.8 |

| 22 | 112.7 | 98.8 | 98.8 |

Mass Spectrometry (MS) in this compound Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structural formula of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For large, non-volatile molecules like this compound, soft ionization techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization (ESI-MS) are employed.

The molecular formula of this compound is C₅₂H₈₆O₂₃, corresponding to a molecular weight of 1079.2 g/mol . uma.pt In mass spectrometry, this is typically observed as a pseudomolecular ion peak, such as [M+H]⁺ or [M+Na]⁺.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of saponins typically involves the sequential loss of sugar units from the aglycone. This process helps to determine the sequence and type of monosaccharides in the oligosaccharide chains. For this compound, the fragmentation would show losses corresponding to its sugar components: two glucose units and one rhamnose unit attached at the C-3 position, and one glucose unit at the C-26 position. The analysis of these fragment ions allows for the reconstruction of the glycosidic chains and their points of attachment to the steroidal core.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Investigations

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. The resulting spectrum is a fingerprint of the molecule's functional groups. For steroidal saponins like this compound, characteristic IR absorption bands are expected for the following functional groups:

-OH (Hydroxyl) groups: A broad absorption band in the region of 3200-3500 cm⁻¹ due to the stretching vibrations of the numerous hydroxyl groups on the sugar moieties. nih.govresearchgate.net

C-H (Alkyl) groups: Sharp peaks in the 2850-3000 cm⁻¹ range corresponding to the C-H stretching of the steroidal skeleton and sugar rings. nih.gov

C=C (Alkene) group: An absorption peak around 1600-1650 cm⁻¹ due to the C=C stretching vibration of the double bond at C-5 in the steroidal nucleus. nih.govmongoliajol.info

C-O (Ether and Alcohol) groups: Strong absorption bands in the fingerprint region, typically between 1000-1300 cm⁻¹, arising from the C-O stretching vibrations of the glycosidic linkages and alcohol groups. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. researchgate.net Furostanol saponins, including this compound, generally exhibit weak UV absorption because they lack extensive conjugated chromophore systems. mdpi.comcabidigitallibrary.org Any significant absorption is typically observed in the short-wavelength UV region, often around 200-210 nm, which is primarily associated with the isolated double bond in the steroidal nucleus. researchgate.netmdpi.comresearchgate.net This technique is less informative for detailed structural elucidation of saponins compared to NMR and MS but can be useful for quantitative analysis using a suitable detection wavelength. mdpi.comresearchgate.net

Advanced Techniques for Stereochemical Determination of this compound

Determining the precise stereochemistry of a complex molecule like this compound, which has numerous chiral centers, requires advanced NMR techniques. While basic 1D NMR provides connectivity, 2D NMR experiments are essential for elucidating the relative and absolute stereochemistry.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are critical. NOESY detects through-space interactions between protons that are in close proximity, regardless of their bonding connectivity. acs.orgresearchgate.net By identifying NOE correlations, the spatial arrangement of atoms and the relative stereochemistry at various chiral centers can be determined. For instance, NOESY can help establish the orientation of substituents on the steroid rings and the conformation of the glycosidic linkages between the sugar units.

Other 2D NMR experiments like Correlation Spectroscopy (COSY) , which shows proton-proton coupling through bonds, and Heteronuclear Single Quantum Coherence (HSQC) , which correlates protons with their directly attached carbons, are used in conjunction with NOESY to build a complete and unambiguous structural model. Heteronuclear Multiple Bond Correlation (HMBC) is also employed to establish long-range correlations between protons and carbons, further confirming the connectivity of the sugar chains to the aglycone. The analysis of the oligosaccharide structures is often achieved through a combination of these 2D spectral analyses. cabidigitallibrary.org

Comparative Structural Analysis with Related Furostanol Saponins

This compound belongs to a family of steroidal saponins that includes structurally similar compounds such as Methylprotodioscin, Gracillin, and Dioscin. uma.ptnih.gov These compounds often co-occur in the same plant species and share the same basic diosgenin-type aglycone but differ in their sugar moieties or the stereochemistry at certain positions.

A comparative analysis of their ¹³C NMR data highlights these structural differences. For example, Gracillin and Dioscin are spirostanol (B12661974) saponins, which are structurally related to the furostanol saponin (B1150181) this compound. The key difference lies in the open F-ring of the furostanol structure versus the closed spiroketal F-ring of the spirostanol structure. This structural variance is clearly reflected in the chemical shift of C-22. In this compound (a furostanol), C-22 resonates at approximately 112.7 ppm. In contrast, for the spirostanols Gracillin and Dioscin, the C-22 chemical shift is significantly upfield, appearing at around 98.8 ppm. This characteristic difference in the C-22 chemical shift is a diagnostic marker used to distinguish between furostanol and spirostanol saponins.

The sugar portions also show variations. While this compound has a specific trisaccharide attached at C-3, other related saponins may have different sugars or different linkage patterns, which can also be discerned through detailed comparison of their NMR data.

Biosynthetic Pathways and Precursors of Methylprotogracillin

Elucidation of the Terpenoid Biosynthesis Route to Furostanols

The journey to methylprotogracillin begins with the universal precursors of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.comnih.gov These five-carbon units are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. oup.comd-nb.info While both pathways produce IPP and DMAPP, the MVA pathway is predominantly responsible for the synthesis of triterpene and sterol backbones. oup.comnih.gov

The key steps in the formation of the furostanol skeleton are as follows:

Formation of Squalene (B77637): Two molecules of farnesyl pyrophosphate (FPP), which are formed by the condensation of IPP and DMAPP units, are joined head-to-head to create the 30-carbon linear molecule, squalene. This reaction is catalyzed by squalene synthase (SQS). oup.com

Cyclization of Squalene: Squalene is then oxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase (SE). oup.complos.org This intermediate is a critical branch point. In plants, it is primarily cyclized by cycloartenol (B190886) synthase (CAS) to form cycloartenol, the precursor for phytosterols. nih.govmdpi.com

Formation of Cholesterol: Through a series of enzymatic reactions, cycloartenol is converted to cholesterol. nih.gov Cholesterol serves as the dedicated precursor for the biosynthesis of steroidal saponins (B1172615). researchgate.netnih.gov

Formation of the Furostanol Skeleton: The cholesterol backbone undergoes a series of oxygenations and hydroxylations, particularly at the C-16, C-22, and C-26 positions, to form the characteristic open F-ring of the furostanol structure. researchgate.netmdpi.com This process is catalyzed by a series of cytochrome P450 monooxygenases (CYP450s). mdpi.com

Table 1: Key Enzymes in the Terpenoid Biosynthesis of Furostanol Precursors

| Enzyme | Abbreviation | Function |

|---|---|---|

| Acetyl-CoA C-acetyltransferase | AACT | Catalyzes the first step in the MVA pathway. nih.gov |

| HMGSynthase | HMGS | Involved in the MVA pathway for IPP synthesis. nih.gov |

| HMG-CoA Reductase | HMGR | A rate-limiting enzyme in the MVA pathway. plos.orgnih.gov |

| Squalene Synthase | SQS | Catalyzes the formation of squalene from FPP. oup.com |

| Squalene Epoxidase | SE | Catalyzes the oxidation of squalene to 2,3-oxidosqualene. plos.org |

| Cycloartenol Synthase | CAS | Cyclizes 2,3-oxidosqualene to cycloartenol. mdpi.com |

| Cytochrome P450s | CYP450s | A large family of enzymes that catalyze various oxidation and hydroxylation reactions to form the sapogenin skeleton. mdpi.commdpi.com |

Enzymatic Steps in the Glycosylation of Steroidal Saponin (B1150181) Aglycones

Once the furostanol aglycone (the non-sugar part) is formed, it undergoes glycosylation, a crucial step for the bioactivity and stability of the resulting saponin. mdpi.com This process involves the sequential attachment of sugar moieties, catalyzed by UDP-dependent glycosyltransferases (UGTs). mdpi.com

The glycosylation of the furostanol skeleton to form this compound involves several enzymatic steps:

Initial Glucosylation: The first sugar, typically a glucose molecule, is attached to the C-3 hydroxyl group of the aglycone. This reaction is catalyzed by a specific 3-O-glucosyltransferase. nih.govfrontiersin.org

Chain Elongation: Further sugar units are added to the initial glucose and to the C-26 hydroxyl group. mdpi.com UGTs exhibit specificity for the sugar donor (e.g., UDP-glucose, UDP-rhamnose), the acceptor molecule (the growing saponin), and the position of attachment. thieme-connect.comresearchgate.net

Methylation: The "methyl" in this compound indicates the presence of a methyl group. This methylation is a subsequent modification, likely catalyzed by a methyltransferase, which adds a methyl group to one of the hydroxyl groups of the sugar chains. ontosight.ai

The conversion between furostanol and spirostanol (B12661974) saponins is also an important enzymatic step. The enzyme furostanol glycoside 26-O-β-glucosidase (F26G) can convert furostanol saponins into the more stable spirostanol form by cleaving the glucose at the C-26 position. researchgate.netmdpi.com

Table 2: Key Glycosyltransferases in Steroidal Saponin Biosynthesis

| Enzyme Family | Abbreviation | Function in Saponin Biosynthesis |

|---|---|---|

| UDP-glycosyltransferases | UGTs | Transfer sugar moieties from a UDP-sugar donor to the saponin aglycone or growing sugar chain. mdpi.commdpi.com |

| Sterol 3-O-glucosyltransferase | S3GT | Specifically catalyzes the attachment of glucose to the C-3 position of the steroidal aglycone. mdpi.comfrontiersin.org |

| Furostanol glycoside 26-O-β-glucosidase | F26G | Catalyzes the conversion of furostanol saponins to spirostanol saponins. researchgate.netmdpi.com |

Genetic and Molecular Basis of this compound Biosynthesis

The biosynthesis of this compound is a genetically controlled process involving the expression of numerous genes encoding the necessary enzymes. nih.gov Transcriptome and metabolome analyses in various saponin-producing plants have been instrumental in identifying candidate genes involved in this intricate pathway. nih.govfrontiersin.org

Key findings from genetic and molecular studies include:

Gene Clusters: The genes for saponin biosynthesis are often organized in biosynthetic gene clusters, allowing for coordinated regulation of the pathway. dtu.dk

Key Gene Families: Several large gene families are central to steroidal saponin biosynthesis. These include the oxidosqualene cyclases (OSCs), cytochrome P450s (CYP450s), and UDP-glycosyltransferases (UGTs). mdpi.comnih.gov Genome-wide analyses have shown significant expansion of these gene families in saponin-producing plants, providing a rich source of genetic material for the evolution of new saponin structures. mdpi.com

Transcriptional Regulation: The expression of biosynthetic genes is tightly regulated by transcription factors. For instance, the expression of genes in the MVA and MEP pathways, as well as those for specific CYP450s and UGTs, can be induced by developmental cues or environmental stresses, suggesting a role for saponins in plant defense. nih.govmdpi.com

Identification of Specific Genes: Through techniques like RNA interference (RNAi), researchers have been able to confirm the function of specific genes. For example, silencing a sterol 3-O-glucosyltransferase gene in fenugreek led to reduced levels of steroidal saponins, confirming its role in the pathway. frontiersin.org Similarly, studies have identified specific CYP and UGT transcripts that are highly correlated with the accumulation of certain saponins. frontiersin.org

Post-Translational Modifications in this compound Formation

Post-translational modifications (PTMs) are chemical alterations to proteins after their synthesis, and they play a critical role in regulating the function of enzymes involved in biosynthetic pathways. wikipedia.orgthermofisher.com In the context of this compound biosynthesis, PTMs can influence the activity, stability, and localization of the biosynthetic enzymes.

Relevant PTMs in this process include:

Phosphorylation: The reversible addition of a phosphate (B84403) group, catalyzed by kinases, can act as a molecular switch to turn enzymes "on" or "off". news-medical.netabcam.com This can rapidly regulate the flux through the biosynthetic pathway in response to internal or external signals.

Glycosylation: The enzymes of the biosynthetic pathway themselves can be glycosylated. This attachment of sugar moieties can affect protein folding, stability, and localization, which are crucial for their proper function within the cell. wikipedia.orgthermofisher.com

Methylation: Just as the final saponin product is methylated, the enzymes in the pathway can also undergo methylation. This modification can regulate protein-protein interactions and enzyme activity. abcam.comjpt.com

Acylation and Other Modifications: Other modifications, such as the addition of acyl groups, can also occur and contribute to the structural and functional diversity of the enzymes. nih.gov

While the direct post-translational modification of this compound itself is not the primary focus, the PTM of the enzymes that synthesize it is a key regulatory layer in its production. These modifications ensure that the complex series of reactions is precisely controlled within the plant cell.

Chemical Synthesis and Semisynthetic Derivatization of Methylprotogracillin

Total Synthesis Approaches to the Methylprotogracillin Core Structure

The total synthesis of a complex natural product like this compound, which involves the de novo construction of its furostanol aglycone from simple starting materials, is a formidable challenge in organic chemistry. A furostanol aglycone is a pentacyclic steroid with an open F-ring, which for this compound is a (25R)-furostane skeleton. mdpi.comnih.gov While a specific total synthesis for the this compound aglycone has not been prominently detailed, general strategies for related furostanol saponins (B1172615) provide a blueprint for such an endeavor. rsc.orgrsc.org

A convergent synthesis would be the most likely approach, involving the separate synthesis of the steroidal ABCD-ring system and the side chain, followed by their coupling. The synthesis of the core steroidal framework is well-established, but the stereoselective installation of the various hydroxyl groups and the construction of the E-ring hemiketal and the open, oxygenated F-ring side chain are significant hurdles.

A key building block for such a synthesis could be a 16β-acetoxy-22-oxo-26-hydroxy-cholestanic derivative, which has been used effectively in the total synthesis of other furostanol saponins like protodioscin (B192190) and timosaponin BII. rsc.orgrsc.org The synthesis would involve a sequence of reactions to build the complex oxygenation pattern and stereocenters of the side chain, followed by the crucial formation of the 22-hydroxy hemiketal E-ring. Given the complexity and the availability of natural precursors, total synthesis is often less practical than semisynthesis for obtaining these molecules.

Semisynthesis from Precursor Steroidal Saponins or Sapogenins

Semisynthesis, which utilizes abundant, naturally occurring steroidal saponins or their aglycones (sapogenins) as starting materials, is the most common and practical route to obtaining this compound and its analogs. prota4u.orgresearchgate.net The vast majority of synthetic efforts rely on this strategy.

The most prominent precursor for the semisynthesis of steroidal saponins is diosgenin (B1670711), a spirostanol (B12661974) sapogenin extracted in large quantities from plants of the Dioscorea genus (yams). researchgate.net Diosgenin features a spiroketal system (a closed F-ring), which must be converted to the furostanol structure (an open F-ring) characteristic of this compound. This transformation is a pivotal step in the semisynthetic sequence.

The general pathway from a spirostanol precursor like dioscin (B1662501) (the glycoside of diosgenin) or gracillin (B1672132) to this compound involves several key steps:

Glycosylation of the Precursor: If starting from the aglycone diosgenin, the trisaccharide moiety found in gracillin must be attached to the C-3 hydroxyl group.

Conversion to Furostanol: The spirostanol is converted to the corresponding furostanol. This typically involves an acetolysis reaction that opens the spiroketal F-ring to form a 22-keto-26-acetoxy intermediate, which can then be manipulated to form the 22-hydroxy hemiketal.

Selective Glycosylation: A glucose molecule is attached to the C-26 hydroxyl group of the newly formed furostanol side chain. This step yields protogracillin (B10789082). nih.gov

Methylation: The final step is the selective methylation of the C-26 hydroxyl group of the terminal glucose residue to yield this compound.

Alternatively, naturally isolated spirostanol saponins like gracillin, which already possess the correct trisaccharide at the C-3 position, serve as more advanced precursors. researchgate.net In this case, the synthesis is shortened, beginning with the conversion of the spirostanol core of gracillin to the furostanol structure, followed by glycosylation and methylation at the C-26 position.

| Precursor Compound | Type | Common Source | Key Advantage in Semisynthesis |

| Diosgenin | Spirostanol Sapogenin | Dioscorea spp. (Yam) researchgate.net | Abundant and industrially available starting material for the steroidal core. |

| Gracillin | Spirostanol Saponin (B1150181) | Paris polyphylla, Dioscorea spp. researchgate.net | Contains the required C-3 trisaccharide chain, simplifying the synthesis. |

| Protogracillin | Furostanol Saponin | Paris spp. nih.gov | An immediate precursor, requiring only the final methylation step. |

This table summarizes key starting materials for the semisynthesis of this compound.

Strategies for Glycosylation and Alkylation in this compound Analogs

The synthesis of this compound and its analogs hinges on precise glycosylation and alkylation methods to build and modify the carbohydrate chains. eurekaselect.com

Glycosylation: The attachment of sugar units to the steroidal aglycone or to another sugar is a critical step. Both chemical and enzymatic methods are employed.

Chemical Glycosylation: This approach uses a glycosyl donor (an activated sugar) and a glycosyl acceptor (the steroid or saponin with a free hydroxyl group). Common methods include using thioglycosides, trichloroacetimidates, or glycosyl halides as donors, often activated by a promoter like TMSOTf or BF₃·OEt₂. A "random glycosylation" strategy has been used to create libraries of novel steroidal saponins by reacting a sapogenin with various activated sugar donors. nih.gov The choice of protecting groups on the sugar donor is crucial for controlling the stereochemistry (α or β) of the new glycosidic bond.

Enzymatic Glycosylation: Harnessing the cell's natural machinery offers a highly specific alternative. UDP-glycosyltransferases (UGTs) are enzymes that catalyze the transfer of a sugar moiety from a UDP-sugar donor to an acceptor molecule. nih.govmdpi.com UGTs can be highly regio- and stereoselective, making them powerful tools for complex saponin synthesis. mdpi.comoup.com For instance, specific UGTs are responsible for adding sugars to the C-3 position of the aglycone and for attaching sugars to other sugars in the growing chain. mdpi.commdpi.com

Alkylation: The defining feature of this compound is the methyl group on the terminal glucose at the C-26 position. This is introduced via an alkylation reaction. In a laboratory setting, this is typically achieved by treating the precursor, protogracillin, with a methylating agent such as methyl iodide (CH₃I) in the presence of a base like silver(I) oxide (Ag₂O) or sodium hydride (NaH). Careful control of reaction conditions is necessary to ensure selective methylation of the desired hydroxyl group, which often requires a strategy of protecting other reactive hydroxyl groups on the molecule and then deprotecting them after methylation.

| Strategy | Method/Reagent | Application in Synthesis |

| Chemical Glycosylation | Glycosyl trichloroacetimidates | Formation of C-3 and C-26 glycosidic bonds. nih.gov |

| Enzymatic Glycosylation | UDP-glycosyltransferases (UGTs) | Highly specific and stereoselective attachment of sugar units. mdpi.comoup.com |

| Alkylation | Methyl iodide (CH₃I) / Base (e.g., Ag₂O) | Introduction of the methyl group at the C-26 sugar chain to form this compound from Protogracillin. |

This table outlines key chemical strategies for the modification of this compound and its analogs.

Derivatization for Enhanced Biological Activity and Mechanistic Probes

Derivatization of this compound and related steroidal saponins is a key strategy for exploring structure-activity relationships (SAR) and developing compounds with improved therapeutic properties or utility as biological tools. benthamdirect.comeurekaselect.com Modifications can be made to the aglycone core or the sugar chains.

Modifications to the Sugar Moieties: The nature, number, and sequence of sugars in the glycosidic chains significantly influence biological activity. jst.go.jp

Varying Sugar Units: Replacing sugars like glucose or rhamnose with other monosaccharides can dramatically alter cytotoxicity and other activities. jst.go.jp

Deglycosylation: Removing the C-26 glucose from furostanol saponins converts them into spirostanol saponins, a transformation that has been shown to increase antifungal activity in some cases. thieme-connect.comrsc.org This conversion can be achieved enzymatically using β-glucosidase. thieme-connect.comresearchgate.net

Modifications to the Aglycone: The steroidal skeleton itself provides numerous sites for derivatization.

Hydroxylation/Oxidation: Introducing or modifying hydroxyl or keto groups at various positions on the ABCD rings can impact activity. nih.gov

Introduction of Functional Groups: Adding functionalities like thiosemicarbazones or other nitrogen-containing heterocycles to the aglycone has been explored to create novel derivatives with potent and specific anticancer activities. eurekaselect.com

These derivatization efforts are essential for understanding how steroidal saponins exert their effects and for optimizing their profiles as potential drug candidates. For example, studies have shown that for some saponins, the furostanol structure is less active than its corresponding spirostanol form, providing a clear path for derivatization to enhance a specific biological effect. thieme-connect.com By systematically creating analogs, researchers can map the key structural features required for activity, leading to the design of more potent and selective compounds. benthamdirect.comjst.go.jp

Biological Activities and Molecular Mechanisms of Methylprotogracillin

Antioxidant Activity and Reactive Oxygen Species Scavenging Mechanisms

Reactive oxygen species (ROS) are highly reactive molecules generated during normal metabolic processes. nih.gov When produced in excess, they can lead to oxidative stress, causing damage to essential biological macromolecules such as proteins, lipids, and nucleic acids. nih.gov Antioxidants can mitigate this damage by scavenging ROS. researchgate.net

Table 1: General Mechanisms of Reactive Oxygen Species (ROS) Scavenging by Antioxidants

| ROS Type | Scavenging Mechanism | Potential Role of Natural Compounds |

| Superoxide (B77818) (O₂⁻) | Enzymatic dismutation by superoxide dismutase (SOD) or direct scavenging. | Can be directly scavenged by certain flavonoids and polyphenols. |

| Hydroxyl Radical (•OH) | Highly reactive; scavenged by a variety of antioxidants that can donate a hydrogen atom. | Compounds like ascorbic acid and glutathione (B108866) are effective scavengers. mdpi.com |

| Hydrogen Peroxide (H₂O₂) | Converted to water by enzymes like catalase (CAT) and glutathione peroxidase (GPX). | Some antioxidants can directly react with and neutralize H₂O₂. mdpi.com |

This table illustrates general antioxidant mechanisms; specific actions of Methylprotogracillin require further investigation.

Anti-inflammatory Effects and Cellular Signaling Pathways

Inflammation is a crucial biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. researchgate.net The anti-inflammatory potential of this compound is suggested by studies on plant extracts containing this compound. Cheilocostus speciosus rhizome extracts, which contain this compound, have been reported to possess anti-inflammatory properties. sifisheriessciences.com

Modulation of Inflammatory Mediators and Cytokines

The inflammatory process is orchestrated by a complex network of signaling molecules, including pro-inflammatory and anti-inflammatory cytokines. abcam.com Pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) are key players in initiating and sustaining inflammation. thermofisher.com Anti-inflammatory cytokines, such as interleukin-10 (IL-10), work to resolve inflammation. abcam.com

Natural compounds can exert anti-inflammatory effects by modulating the production of these mediators. For example, some compounds inhibit the expression of pro-inflammatory cytokines. mdpi.com While direct evidence for this compound is pending, its presence in anti-inflammatory plant extracts suggests it may contribute to the modulation of these cytokine networks. The mechanism could involve the inhibition of key transcription factors like NF-κB, which is a central regulator of pro-inflammatory gene expression. frontiersin.org

Table 2: Key Inflammatory Mediators and Their Functions

| Mediator | Function | Potential Modulation by Natural Compounds |

| TNF-α | A major pro-inflammatory cytokine involved in systemic inflammation. thermofisher.com | Inhibition of production or signaling pathways. |

| IL-1β | A potent pro-inflammatory cytokine that mediates a wide range of immune and inflammatory responses. thermofisher.com | Suppression of its release or gene expression. |

| IL-6 | A pleiotropic cytokine with both pro- and anti-inflammatory roles. embopress.org | Modulation of its signaling can either reduce or promote inflammation depending on the context. embopress.org |

| NF-κB | A transcription factor that regulates the expression of numerous pro-inflammatory genes. frontiersin.org | Inhibition of its activation is a common anti-inflammatory mechanism. frontiersin.org |

This table outlines the general roles of inflammatory mediators. The specific effects of this compound on these mediators are yet to be fully elucidated.

Interaction with Immune Cell Responses

The immune response involves a variety of cells, including macrophages, lymphocytes, and neutrophils, which are recruited to the site of inflammation. mountsinai.org The activation and function of these cells are tightly regulated. Dysregulation of immune cell responses can lead to chronic inflammation and autoimmune diseases. wikipedia.org

Certain natural compounds can modulate the activity of immune cells. For instance, they can influence the polarization of macrophages, shifting them from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. frontiersin.org Steroidal saponins (B1172615), the class of compounds to which this compound belongs, have been shown to possess immunomodulatory effects. researchgate.net It is hypothesized that this compound may interact with immune cell signaling pathways, potentially altering their activation state and cytokine production profile. However, specific studies on the interaction of this compound with immune cells are required to validate this hypothesis.

Antiviral Activity and Mechanistic Insights

The search for novel antiviral agents is a critical area of research, with a focus on compounds that can interfere with the viral life cycle. nih.gov While research into the antiviral properties of this compound is still in its early stages, some related compounds have shown promise.

Inhibition of Viral Replication Cycles (e.g., RNA viruses)

RNA viruses, a broad category of viruses, rely on the host cell's machinery for their replication. pei.de The viral replication cycle involves several stages, including attachment, entry, replication of the viral genome, translation of viral proteins, assembly, and release of new virions. mdpi.com Antiviral drugs can target any of these steps. nih.gov

Some natural compounds have been found to inhibit the replication of RNA viruses. nih.gov For example, certain molecules can interfere with the viral RNA polymerase, an essential enzyme for viral genome replication. mdpi.com Given that this compound is a steroidal saponin (B1150181), and some saponins have demonstrated antiviral activity, it is a candidate for further investigation. Its potential mechanism could involve the disruption of viral entry, inhibition of key viral enzymes, or interference with the assembly of new virus particles.

Modulation of Host-Pathogen Interactions

Successful viral infection depends on a complex interplay between the virus and the host. st-andrews.ac.uk Viruses have evolved various strategies to manipulate host cellular processes to their advantage, including the modulation of the host immune response. expasy.org Understanding how to interfere with these host-pathogen interactions is a promising avenue for antiviral therapy. nih.gov

Some antiviral compounds work by modulating the host's response to the infection rather than directly targeting the virus. nih.gov This can involve enhancing the host's innate immune response or preventing the virus from hijacking cellular pathways. pei.de The potential immunomodulatory effects of this compound, as suggested by its anti-inflammatory connections, could play a role in altering host-pathogen interactions. By modulating immune cell responses and cytokine production, it might help the host to mount a more effective antiviral defense. Further research is necessary to explore whether this compound can indeed influence the host's response to viral infections and to elucidate the underlying mechanisms.

Anticancer and Antiproliferative Mechanisms

The anticancer properties of this compound are attributed to its influence on pathways that govern cell life and death. As a steroidal glycoside, it is part of a class of compounds known to exhibit cytotoxic effects. google.com Its mechanisms are multifaceted, involving the induction of cell death, modulation of the cell division cycle, and interference with proliferative signaling.

Apoptosis, or programmed cell death, is a critical homeostatic process that eliminates damaged or unwanted cells. fluorofinder.com Cancer cells characteristically evade apoptosis to achieve uncontrolled proliferation. Therapeutic agents often work by reinstating this process. nih.gov The manipulation of the cell cycle—the series of events leading to cell division—is another key strategy in cancer therapy. fluorofinder.com The cell cycle has several checkpoints that ensure genomic integrity, and forcing a halt at these checkpoints can prevent cancer cells from replicating. nih.govnih.gov

While direct studies on this compound's effect on apoptosis and the cell cycle are specific, its role as an inhibitor of glycosylation pathways suggests a likely mechanism. Alterations in cell surface glycoproteins can trigger cellular stress responses that converge on apoptotic pathways. Many anticancer agents initiate apoptosis through various signals that lead to a common execution phase involving proteases and nucleases. nih.gov Key regulators in this process include the p53 tumor suppressor and the Bcl-2 family of proteins. nih.govnih.gov Furthermore, disruption of normal cellular processes, such as glycosylation, can lead to cell cycle arrest at checkpoints like G1/S or G2/M, providing an opportunity for the cell to either repair or undergo apoptosis. fluorofinder.comnih.gov

Cancer cells often exhibit self-sufficiency in growth signals, leading to sustained proliferation. cellsignal.com This is frequently driven by the hyperactivation of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK/Erk) and the Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathways. cellsignal.comencyclopedia.pub These cascades transmit signals from cell surface receptors to the nucleus, promoting cell growth, division, and survival. nih.govcellsignal.com

This compound's impact on cell proliferation is likely linked to its modulation of cell surface glycoproteins. Many growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR), are heavily glycosylated, and their glycosylation status is crucial for proper function. nih.gov By altering the glycan structures on these receptors, this compound may interfere with ligand binding, receptor dimerization, or downstream signal transduction. nih.gov For instance, modified N-glycan structures have been shown to inhibit EGFR signaling through the MAPK pathway. nih.gov This interference can disrupt the oncogenic signaling that drives unchecked cell proliferation in various cancers. cellsignal.comfrontiersin.org

The primary molecular target identified for steroidal glycosides like this compound is the enzyme Core 2 GlcNAc-T. google.comgoogle.com By inhibiting this enzyme, the compound sets off a cascade of effects on downstream molecules. The direct substrates of Core 2 GlcNAc-T are O-glycoproteins, making them a major class of targets.

Key potential molecular targets influenced by this compound include:

Core 2 β1,6-N-acetylglucosaminyltransferase (Core 2 GlcNAc-T): This enzyme is the direct molecular target whose inhibition is a primary mechanism of action. google.comgoogle.com

Cell Surface Glycoproteins: Proteins bearing Core 2 O-glycans are functionally altered. This includes adhesion molecules that display sialyl Lewis x, a carbohydrate ligand crucial for cell-cell interactions in metastasis. google.com Reducing the synthesis of these structures can decrease cancer cell invasiveness. google.com

Receptor Tyrosine Kinases (RTKs): Receptors like EGFR are heavily glycosylated, and their signaling activity is dependent on their glycan structures. encyclopedia.pubnih.gov Altering these structures can modulate pathways like PI3K/Akt and MAPK, which are critical for cell proliferation and survival. cellsignal.comnih.gov

Integrins: These cell adhesion molecules are also glycoproteins whose function can be modulated by their glycan composition, affecting cell adhesion, migration, and signaling. nih.gov

Below is a summary of the potential anticancer and antiproliferative mechanisms of this compound.

| Mechanism | Potential Molecular Event | Therapeutic Consequence |

|---|---|---|

| Induction of Apoptosis | Disruption of survival signaling pathways (e.g., via altered receptor glycosylation) leading to activation of caspases. nih.gov | Elimination of malignant cells. fluorofinder.com |

| Cell Cycle Modulation | Arrest at G1/S or G2/M checkpoints due to cellular stress from aberrant glycosylation. nih.gov | Inhibition of cancer cell replication. nih.gov |

| Regulation of Proliferation Pathways | Inhibition of signal transduction through MAPK and PI3K/Akt pathways by altering glycosylation of growth factor receptors. cellsignal.comnih.gov | Suppression of tumor growth. frontiersin.org |

Enzyme Modulation and Glycobiology Interactions

Glycosylation is a critical post-translational modification where sugar moieties are attached to proteins, affecting their folding, stability, and function. thermofisher.com Aberrant glycosylation is a hallmark of cancer and contributes to disease progression. This compound exerts significant biological effects by intervening in this process.

Research has identified certain steroidal glycosides as inhibitors of Core 2 β1,6-N-acetylglucosaminyltransferase (Core 2 GlcNAc-T). google.comgoogle.com This enzyme plays a pivotal role in the biosynthesis of O-linked glycans by creating a crucial branch point. nih.gov Specifically, Core 2 GlcNAc-T transfers an N-acetylglucosamine (GlcNAc) residue to the Core 1 structure (Galβ1-3GalNAc-Ser/Thr) on a protein, forming the Core 2 structure. nih.govsigmaaldrich.com

The activity of Core 2 GlcNAc-T is often elevated in certain cancers and inflammatory conditions, leading to an increased presentation of complex branched O-glycans on the cell surface. google.comnih.gov These glycans, particularly structures like sialyl Lewis x, act as ligands for selectin receptors on other cells, facilitating cell adhesion. google.com This interaction is critical in the metastatic cascade, allowing cancer cells to adhere to the endothelium of blood vessels and extravasate to distant sites. google.com By inhibiting Core 2 GlcNAc-T, this compound can effectively reduce the synthesis of these ligands, thereby potentially modulating inflammation and preventing cancer metastasis. google.comgoogle.com

The inhibition of Core 2 GlcNAc-T by this compound has a direct and significant impact on the pathway of O-linked glycan biosynthesis. The formation of the Core 2 structure is a key branching step; without it, the synthesis of many complex, multi-antennary O-glycans is abrogated. nih.gov

The primary impact is the truncation of O-glycan structures. nih.gov Instead of forming branched Core 2 glycans that can be further elongated and modified, the biosynthesis pathway is shunted, leading to an accumulation of simpler Core 1 structures or their sialylated derivatives. This alteration of the cell's surface "glycome" can have profound biological consequences, affecting cell-cell recognition, cell adhesion, and transmembrane signaling, all of which are central to cancer progression. nih.gov

The following table details the enzymatic modulation and its impact on glycobiology.

| Target Enzyme | Enzyme Function | Impact of Inhibition by this compound |

|---|---|---|

| Core 2 β1,6-N-acetylglucosaminyltransferase (Core 2 GlcNAc-T) | Catalyzes the addition of a GlcNAc sugar to the Core 1 O-glycan, initiating the formation of branched Core 2 structures. nih.govsigmaaldrich.com | Blocks the formation of Core 2 O-glycans, leading to truncated glycan structures on the cell surface. google.comgoogle.com |

| O-linked Glycan Biosynthesis Pathway | A series of enzymatic steps in the Golgi apparatus that build complex carbohydrate structures on proteins. thermofisher.com | Prevents the synthesis of complex, branched O-glycans (e.g., those containing sialyl Lewis x), thereby altering the cell surface and potentially reducing metastatic potential. google.comnih.gov |

Implications for Cell-Cell Recognition and Adhesion

This compound, a steroidal saponin, possesses a molecular structure that suggests potential involvement in the complex processes of cell-cell recognition and adhesion. evitachem.comnih.gov Steroidal glycosides, the class of compounds to which this compound belongs, are known to interact with cell membranes, a key site for recognition and adhesion events. nih.govjst.go.jp The amphipathic nature of saponins, having both a hydrophobic steroid core and hydrophilic sugar moieties, allows them to insert into and modulate the properties of the cell membrane. nih.gov This interaction can influence the function of membrane-bound proteins, including those critical for cell adhesion. jst.go.jp

Glycoproteins and glycolipids on the cell surface are fundamental to cell recognition, acting as markers that allow cells to identify and interact with each other. savemyexams.comiomcworld.org The process of cell adhesion is critical for tissue development and maintenance, and it involves a cascade of events including initial tethering and rolling, followed by firm adhesion. mdpi.com These initial interactions are often mediated by carbohydrate-recognizing proteins. mdpi.comuvigo.es While direct studies on this compound's role in these specific interactions are not extensively detailed, the presence of multiple sugar residues in its structure suggests it could potentially interfere with or mimic the natural carbohydrate ligands involved in cell-cell recognition.

Furthermore, some cardiac glycosides, which share a steroidal backbone with this compound, have been shown to play a role in intercellular adhesion. mdpi.com For instance, the Na+/K+-ATPase, the target of cardiac glycosides, also functions as a cell adhesion molecule, particularly through its β-subunit, facilitating interactions between adjacent cells. mdpi.com By potentially interacting with such membrane-bound ion pumps or other surface receptors, this compound could indirectly modulate the signaling pathways that regulate cell adhesion. d-nb.info The investigation into how C-21 steroidal glycosides can influence cell attachment has shown that some compounds in this family can increase cell adhesion in certain cell lines. mdpi.com This suggests a potential, yet to be fully explored, role for this compound in modulating the physical interactions between cells, which could have implications in developmental biology and cancer metastasis research. nih.govresearchgate.net

Antimicrobial Properties against Pathogenic Microorganisms

This compound is a member of the steroidal saponin family, a class of natural products recognized for their broad-spectrum antimicrobial activities. evitachem.comontosight.aisemanticscholar.org Saponins, in general, are considered key components of the plant's chemical defense system against pathogens. nih.govnumberanalytics.com The mechanism of action for the antimicrobial properties of saponins like this compound often involves the disruption of microbial cell membranes. evitachem.comqeios.com Their amphipathic structure allows them to interact with sterols in the fungal cell membrane and lipids in the bacterial cell wall, leading to increased permeability, leakage of cellular contents, and ultimately, cell lysis. evitachem.comnih.govmdpi.com

Studies have demonstrated that this compound exhibits activity against various microbial pathogens. evitachem.comontosight.ai Its potential as an antimicrobial agent is highlighted by its efficacy against both bacterial and fungal strains, including those that have developed resistance to conventional antibiotics. evitachem.commdpi.com For instance, research has pointed to the potential of this compound and related compounds in combating fungal infections. evitachem.com The antifungal activity of steroidal saponins is often linked to the structure of the aglycone and the number and type of sugar residues attached. qeios.comasm.org

While comprehensive data on the minimum inhibitory concentrations (MICs) of this compound against a wide array of pathogens are still emerging, research on related steroidal saponins provides insight into its potential efficacy. For example, various steroidal saponins have shown significant activity against opportunistic pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. asm.org Some saponins have also demonstrated antibacterial activity against food-borne bacteria like Staphylococcus aureus. qeios.commdpi.com The unique mode of action of this compound positions it as a promising candidate for further investigation in the development of new antimicrobial therapies to address the growing challenge of antibiotic resistance. evitachem.comontosight.ai

Table 1: Antimicrobial Activity of Selected Steroidal Saponins

| Saponin/Extract | Target Microorganism | Observed Effect | Reference |

|---|---|---|---|

| Tigogenin saponins | Cryptococcus neoformans, Aspergillus fumigatus | Significant antifungal activity, comparable to amphotericin B. asm.org | asm.org |

| Bacoside A | Pseudomonas aeruginosa | Significant antibacterial activity by eliminating biofilm. mdpi.com | mdpi.com |

| Dioscin (B1662501) | Helicobacter pylori | Antibacterial activity with a MIC value of 64 µg/mL. mdpi.com | mdpi.com |

| Fruticoside I | Enterococcus faecalis | Antibacterial activity with a MIC value of 128 µg/mL. mdpi.com | mdpi.com |

Role in Plant Defense Mechanisms and Ecological Interactions

This compound, as a secondary metabolite, is integral to the defense mechanisms of the plants in which it is found, such as Tamus communis and Dioscorea septemloba. evitachem.commdpi.com Secondary metabolites, including saponins, are not essential for the primary growth and development of a plant but are crucial for its survival in a competitive and often hostile environment. nih.govresearchgate.net These compounds serve as a chemical shield against a wide range of biotic threats, including herbivores and pathogenic microorganisms. frontiersin.orgnih.gov

The production of saponins like this compound is a constitutive defense strategy in many plants, meaning they are present in healthy tissues to provide a pre-existing barrier against attack. nih.govmdpi.com The presence of these compounds can deter feeding by insects and other herbivores due to their bitter taste and potential toxicity. researchgate.net For example, saponins can act as antifeedants or can be directly insecticidal, affecting the growth and development of insect pests. mdpi.comresearchgate.net This defensive role is a key aspect of the plant's ecological interactions, influencing which herbivores can successfully feed on it.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Protogracillin (B10789082) |

| Diosgenin (B1670711) |

| Gracillin (B1672132) |

| Methylprotodioscin |

| Methylprotoneodioscin |

| Pseudoprotodioscin (B8061719) |

| Dioscin |

| Yamogenin |

| Campesterol |

| Stigmasterol |

| β-sitosterol |

| Rutin |

| Quercetin |

| Gallic acid |

| Polyphyllin D |

| Formosanin C |

| Trillin |

| Ouabain |

| Marinobufagenin |

| Bufalin |

| Digitoxin |

| Digoxin |

| Oleandrin |

| Odoroside A |

| Ouabagenin |

| Digitoxigenin |

| Bacoside A |

| Fruticoside I |

Structure Activity Relationship Sar Studies of Methylprotogracillin and Analogs

Influence of Glycosidic Moieties on Biological Activities

The sugar chains attached to the steroidal aglycone play a pivotal role in determining the biological profile of saponins (B1172615) like methylprotogracillin. The number, type, sequence, and linkage of these sugar residues can significantly impact the compound's solubility, bioavailability, and interaction with biological targets. cambridge.orgmdpi.cominnovareacademics.in

Research on various steroidal saponins has demonstrated that the length and composition of the sugar chain are critical for their activity. For instance, studies on antifungal C-27 steroidal saponins have shown that the antifungal activity is associated with the number and structure of the monosaccharide units in their sugar chains. nih.gov Saponins with four or five monosaccharide units exhibited significant antifungal activity, while those with fewer than four units were inactive. nih.gov In the context of cytotoxicity, it has been observed that a greater number of sugar residues at the C-3 position of the aglycone can lead to higher cytotoxic activity against certain cancer cell lines. mdpi.com For example, spirostanol (B12661974) glycosides with a branched trisaccharide chain at C-3 showed significant cytotoxicity, whereas those with a disaccharide chain were largely inactive. mdpi.com

Conversely, in some cases, shorter sugar chains can lead to enhanced activity. For instance, Prosapogenin A, a secondary glycoside of protogracillin (B10789082) with a shorter sugar chain, has demonstrated more potent antiproliferative and antifungal activities compared to protogracillin itself. tandfonline.com This suggests that the relationship between sugar chain length and activity is complex and likely target-dependent. The removal of sugar residues can sometimes unmask the active aglycone or alter the molecule's ability to traverse cell membranes.

The type of sugar is also a determining factor. The presence of specific sugars like D-glucose, L-rhamnose, D-xylose, and L-arabinose, and their specific linkages (e.g., (1→2), (1→3), (1→4), (1→6)), can fine-tune the biological effects. mdpi.com For example, modifications incorporating D/L-xylose and L-arabinose have been shown to be more cytotoxic to certain cancer cell lines. mdpi.com

Table 1: Influence of Glycosidic Chain on the Activity of Representative Steroidal Saponins

| Compound/Analog | Glycosidic Chain Characteristics | Observed Biological Activity | Reference |

| Tigogenin Saponins | 4 or 5 monosaccharide units | Significant antifungal activity | nih.gov |

| Hecogenin Saponins | < 4 monosaccharide units | No detectable antifungal activity | nih.gov |

| Spirostanol Glycosides | Branched trisaccharide at C-3 | Significant cytotoxicity | mdpi.com |

| Spirostanol Glycosides | Disaccharide at C-3 | No significant cytotoxicity | mdpi.com |

| Protogracillin | Longer sugar chain | Less potent | tandfonline.com |

| Prosapogenin A | Shorter sugar chain | More potent antifungal and antiproliferative activity | tandfonline.com |

Role of the Steroidal Aglycone in Mechanistic Pathways

The steroidal aglycone is the non-sugar, core scaffold of this compound and is fundamental to its mechanism of action. The structure of this hydrophobic core, including its ring system and substituent groups, dictates how the molecule interacts with cellular membranes and specific protein targets. innovareacademics.in

For many steroidal saponins, a key aspect of their biological activity is their ability to interact with and disrupt cell membranes, an effect largely attributed to the aglycone. cambridge.org The structural similarity of the steroidal aglycone to cholesterol allows these molecules to insert into lipid bilayers, leading to changes in membrane permeability and, in some cases, cell lysis. cambridge.orginnovareacademics.in The specific stereochemistry and functional groups on the aglycone influence the strength and nature of these interactions.

Furthermore, the structure of the aglycone is critical for selective cytotoxicity. A study comparing the cytotoxic effects of methyl protoneogracillin (B10789027) and gracillin (B1672132), which differ in their steroidal core, highlighted the importance of the F-ring. nih.gov The furostanol structure of methyl protoneogracillin was found to be critical for its selective activity against a panel of human cancer cell lines, whereas the spirostanol structure of gracillin resulted in a different selectivity profile. nih.gov Specifically, the C-25 R/S configuration was identified as a critical factor for leukemia selectivity between methyl protoneogracillin and its epimer, methyl protogracillin. nih.gov

Modifications to the aglycone, such as the introduction of hydroxyl groups or double bonds, can also significantly alter biological activity. For example, in a study of diosgenin (B1670711) glycosides, it was found that the presence of a 5,6-double bond in the aglycone structure was associated with its anti-cancer properties. researchgate.net

Impact of Methylation and Other Functional Group Modifications

The "methyl" in this compound refers to a methyl group, and its presence and position, along with other functional group modifications, can have a profound impact on the molecule's biological activity. Methylation can alter a compound's lipophilicity, steric profile, and ability to form hydrogen bonds, thereby affecting its absorption, distribution, metabolism, and target-binding affinity.

In the broader context of natural products, methylation is a common modification that can fine-tune biological activity. While specific studies on the systematic methylation and demethylation of protogracillin are limited, research on related compounds provides valuable insights. For instance, the methylation of flavonoid compounds has been shown to enhance their metabolic stability and membrane permeability.

Other functional group modifications on the steroidal aglycone or the sugar moieties are also critical for activity. Acetylation of hydroxyl groups, for example, has been shown to influence cytotoxicity. In a study of spirostanol saponins from Paris vietnamensis, the presence of an acetyl group was suggested to influence the cytotoxic activity. mdpi.com Similarly, the introduction of a carbonyl group at the C-12 position of the aglycone in some steroidal saponins has been linked to increased phytotoxic activity. mdpi.com

Table 2: Cytotoxicity Data for Methyl Protoneogracillin and Gracillin

| Compound | Steroidal Skeleton | Selectivity Profile | GI₅₀ (µM) against select cell lines | Reference |

| Methyl Protoneogracillin | Furostanol | Selective against leukemia, CNS, and prostate cancer | < 2.0 | nih.gov |

| Gracillin | Spirostanol | Different selectivity; inactive against some lung, colon, and ovarian cancer lines | Micromolar range, but with notable exceptions of inactivity | nih.gov |

Computational Chemistry and Molecular Docking in SAR Elucidation

Computational chemistry and molecular docking have become indispensable tools for elucidating the SAR of complex natural products like this compound. These in silico methods allow researchers to predict how a molecule will bind to a specific protein target, providing insights into the molecular basis of its activity and guiding the synthesis of more effective analogs.

Molecular docking simulations can model the interaction between a ligand, such as a this compound analog, and a protein's binding site. For example, docking studies on steroidal saponins have been used to identify key interactions with target proteins. In one study, digitonin (B1670571), a steroidal saponin (B1150181), was shown through molecular docking to form strong interactions with HSP90AA1 and NFKB1, two proteins implicated in cancer. dovepress.com The analysis revealed specific hydrogen bonds between digitonin and amino acid residues in the binding pockets of these proteins, suggesting a potential mechanism for its anti-cancer effects. dovepress.com

Reverse molecular docking is another powerful computational approach where a compound with known biological activity is computationally screened against a library of potential protein targets to identify its most likely binding partners. nih.gov This method was used to investigate the molecular targets of compounds from fenugreek, including steroidal saponins like diosgenin, and identified interactions with targets such as the estrogen receptor and progesterone (B1679170) receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are also employed to correlate the chemical structures of a series of compounds with their biological activities. While specific QSAR studies on this compound are not widely reported, the principles of QSAR are applicable and could be used to predict the activity of new analogs based on their physicochemical properties and structural descriptors.

These computational approaches, when combined with experimental data, provide a powerful platform for understanding the intricate SAR of this compound and for the rational design of novel therapeutic agents based on its scaffold.

Analytical Method Development for Methylprotogracillin Quantification and Quality Control

Chromatographic Quantification (HPLC-DAD, LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of saponins (B1172615) due to its high resolution and sensitivity. mdpi.com When coupled with various detectors, it becomes a powerful tool for both qualitative and quantitative analysis of complex mixtures containing compounds like Methylprotogracillin. mdpi.comresearchgate.net